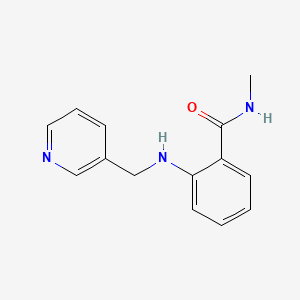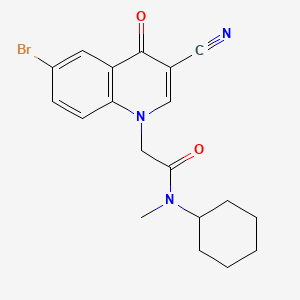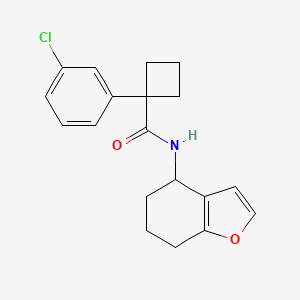![molecular formula C14H15N5O B7635162 1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea](/img/structure/B7635162.png)
1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic uses. This compound belongs to a class of drugs known as Janus kinase inhibitors (JAK inhibitors), which are used to treat various autoimmune disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the immune response. By inhibiting JAK activity, this compound reduces the production of cytokines, which are signaling molecules that contribute to inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and improve symptoms in patients with autoimmune disorders. It also has the potential to modulate the immune response, which may have implications for the treatment of other diseases, such as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea has several advantages for use in lab experiments. It is a potent inhibitor of JAKs, which makes it a useful tool for studying the role of JAKs in various biological processes. However, it also has some limitations, such as its potential to affect multiple JAK isoforms, which can make it difficult to determine the specific effects of inhibiting a particular JAK.
Direcciones Futuras
There are several potential future directions for research on 1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea. One area of interest is the development of more selective JAK inhibitors, which could have fewer side effects and be more effective in treating specific autoimmune disorders. Other areas of interest include the potential use of JAK inhibitors in cancer therapy and the study of the role of JAKs in other biological processes, such as stem cell differentiation and development.
Métodos De Síntesis
The synthesis of 1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea involves the reaction of 4-cyanobenzyl bromide with 1-methyl-4-pyrazolecarboxamide in the presence of a base, followed by reaction with urea. The resulting compound is then purified by recrystallization.
Aplicaciones Científicas De Investigación
1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea has been extensively studied for its potential therapeutic uses in various autoimmune disorders. It has been shown to be effective in reducing inflammation and improving symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
1-[1-(4-cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-10(12-5-3-11(7-15)4-6-12)17-14(20)18-13-8-16-19(2)9-13/h3-6,8-10H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEDFZBJPDNNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)NC(=O)NC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-cyclohexyloxypiperidin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7635101.png)


![1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol](/img/structure/B7635124.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]oxolane-3-carboxamide](/img/structure/B7635136.png)

![N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7635146.png)
![1-[4-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone](/img/structure/B7635154.png)

![2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B7635180.png)
![2-(2,2,2-trifluoroethoxy)-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]acetamide](/img/structure/B7635193.png)